3-Chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-one is a chemical compound with the molecular formula and a molecular weight of 235.71 g/mol. This compound features a chloro substituent, an ethoxy group, and a methoxy group attached to a pyrrolidine ring, which contributes to its unique properties and potential applications in medicinal chemistry. The compound is classified as an organic halide due to the presence of chlorine, and it falls under the category of pyrrolidine derivatives.
The synthesis of 3-Chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-one can be approached through various methods. One effective strategy involves:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity.
The molecular structure of 3-Chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-one can be represented using various structural formulas:
InChI=1S/C10H18ClNO3/c1-4-15-9-6-12(5-8(9)14-3)10(13)7(2)11/h7-9H,4-6H2,1-3H3
CCOC1CN(CC1OC)C(=O)C(C)Cl
These representations illustrate the connectivity of atoms within the molecule, highlighting the functional groups and their spatial arrangement.
The compound can participate in several chemical reactions due to its functional groups:
Technical details such as reaction conditions (temperature, solvents), yields, and purification methods are essential for successful transformations.
The physical properties of 3-Chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-one include:
Chemical properties include:
Relevant data on melting points, boiling points, and specific reactivity profiles would enhance understanding.
This compound has potential applications in various scientific fields:
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0